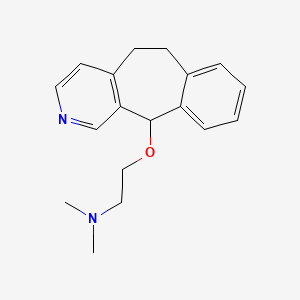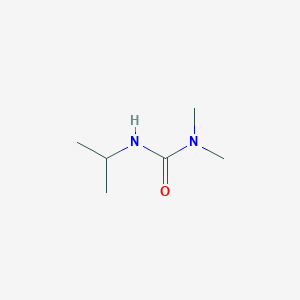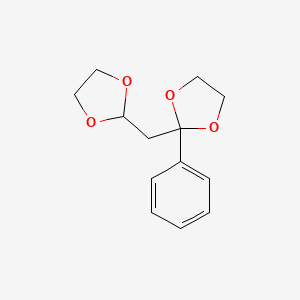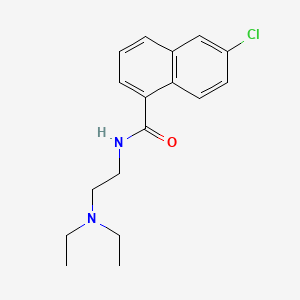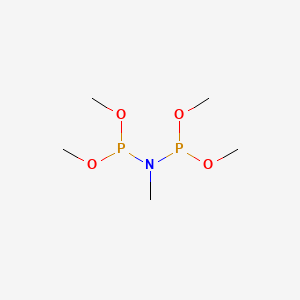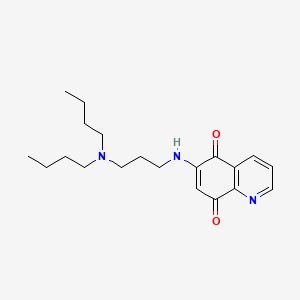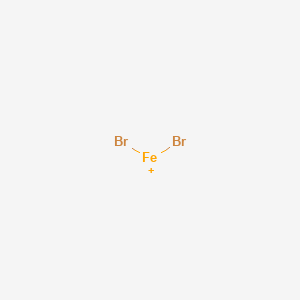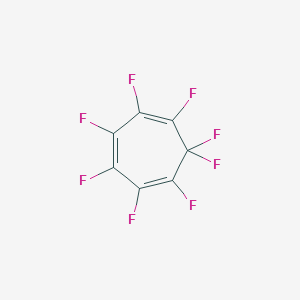
(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-amino-4-oxobut-2-enoic acid;azane;styrene typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (E)-4-amino-4-oxobut-2-enoic acid;azane;styrene exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-4-oxobut-2-enoic acid: Shares similar functional groups but lacks the azane and styrene components.
Azane: A simpler compound that can be used as a building block for more complex molecules.
Styrene: A well-known monomer used in the production of polystyrene and other polymers.
Uniqueness
(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
30053-93-1 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
(E)-4-amino-4-oxobut-2-enoic acid;azane;styrene |
InChI |
InChI=1S/C8H8.C4H5NO3.H3N/c1-2-8-6-4-3-5-7-8;5-3(6)1-2-4(7)8;/h2-7H,1H2;1-2H,(H2,5,6)(H,7,8);1H3/b;2-1+; |
Clave InChI |
ORFTWSOCVAAGEB-JITBQSAISA-N |
SMILES isomérico |
C=CC1=CC=CC=C1.C(=C/C(=O)O)\C(=O)N.N |
SMILES canónico |
C=CC1=CC=CC=C1.C(=CC(=O)O)C(=O)N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


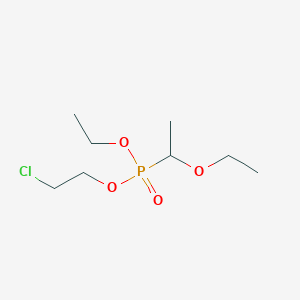
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
